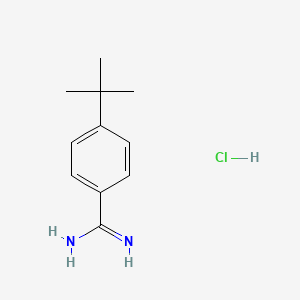

4-(tert-Butyl)benzimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-tert-butylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSURHAFYGGLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560250 | |

| Record name | 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68284-01-5 | |

| Record name | 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(tert-Butyl)benzimidamide hydrochloride CAS number

An In-Depth Technical Guide to 4-(tert-Butyl)benzimidamide Hydrochloride

CAS Number: 68284-01-5

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key reagent and building block for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its applications, from its fundamental chemical properties to its role in complex biological systems and synthetic pathways.

Introduction: Defining the Role of this compound

This compound, identified by CAS number 68284-01-5, is an aromatic amidine derivative of significant interest in the fields of medicinal chemistry and biochemistry.[1][2] While its direct therapeutic applications are limited, its true value lies in its function as a versatile pharmaceutical intermediate and a research tool.[1][3] The benzamidine core structure is a well-established pharmacophore known for its ability to act as a reversible, competitive inhibitor of serine proteases, such as trypsin and thrombin.[4][][6] The addition of the bulky tert-butyl group modifies the molecule's steric and electronic properties, influencing its binding affinity and lipophilicity, making it a valuable scaffold for the synthesis of targeted therapeutic agents.[7][8] This guide will explore the synthesis, mechanism, applications, and analytical characterization of this compound, providing a comprehensive resource for its effective utilization in a laboratory setting.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 68284-01-5 | [1][2] |

| Molecular Formula | C₁₁H₁₇ClN₂ | [9] |

| Molecular Weight | 176.26 g/mol (Free Base) | [9] |

| 212.72 g/mol (Hydrochloride Salt) | [10] | |

| Appearance | White to off-white crystalline solid/powder | [] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMSO, DMF, and Ethanol | [11] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Moisture and light sensitive. | [6][12] |

The structure features a benzene ring substituted with a tert-butyl group and an amidine group (-C(=NH)NH₂). The hydrochloride salt form enhances its stability and water solubility, which is often desirable for experimental work.

Synthesis Pathway: From Nitrile to Amidine

The most common and efficient synthesis of benzamidine derivatives is achieved through the Pinner reaction. This two-step process converts a nitrile into an amidine hydrochloride, offering high yields and purity.

Caption: 4-(tert-Butyl)benzimidamide competes with the natural substrate for the enzyme's active site.

Applications in Research and Drug Discovery

The utility of this compound spans from routine laboratory procedures to the frontier of drug design.

A. Protease Inhibition in Protein Workflows

During cell lysis and protein extraction, endogenous proteases are released, which can rapidly degrade the target proteins. Benzamidine hydrochloride is a common component of protease inhibitor cocktails used to preserve protein integrity. [6]

Caption: Workflow for protein extraction using a benzamidine-containing inhibitor cocktail.

B. Scaffold for Medicinal Chemistry

The benzamidine moiety is a privileged scaffold in drug discovery. The tert-butyl group provides a synthetically versatile handle and modulates the pharmacokinetic properties of derivative compounds. It has been incorporated into molecules investigated for a range of therapeutic targets.

-

Anticoagulants: The design of direct thrombin inhibitors, such as dabigatran, was heavily influenced by the benzamidine scaffold's ability to occupy the enzyme's active site. [4][]* Anti-inflammatory Agents: Benzamido derivatives have been synthesized and evaluated for in vivo anti-inflammatory activity. [13]* Targeted Protein Degradation: The related benzamide structure is a crucial component of novel binders for the E3 ligase substrate receptor cereblon (CRBN), which are used in the design of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality. [14]

Analytical Characterization

Ensuring the identity, purity, and concentration of this compound is critical for reproducible research. A multi-technique approach is recommended for full characterization.

| Analytical Technique | Purpose |

| Reverse-Phase HPLC | Purity assessment and quantification. |

| ¹H and ¹³C NMR | Unambiguous structural confirmation and identification of impurities. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. |

| UV-Vis Spectroscopy | Quick concentration determination (less specific). Benzamidine has a λmax around 229 nm. [11] |

Protocol: Reverse-Phase HPLC for Purity Analysis

This method provides a robust framework for assessing the purity of this compound.

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm. [15]8. Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a 50:50 water/acetonitrile mixture to a concentration of 1 mg/mL.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS). [12]

-

Hazards: Causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation. [9][12]It is harmful if swallowed. [16][17]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [12][16]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [12][16]* Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated location. The compound is sensitive to moisture and light. [12]It is incompatible with strong oxidizing agents, strong acids, and strong bases. [12]

Conclusion

This compound (CAS 68284-01-5) is more than a catalog chemical; it is a foundational tool for scientific advancement. Its role as a potent serine protease inhibitor makes it indispensable for protecting protein integrity in biochemical workflows. Simultaneously, its structure serves as a valuable and versatile scaffold for medicinal chemists designing the next generation of targeted therapeutics. A comprehensive understanding of its synthesis, mechanism of action, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential with confidence and precision.

References

- 4-tert-Butyl-benzamidine hydrochloride CAS NO.68284-01-5. (n.d.). LookChem.

- Synthesis of 4-bromo-N-tert-butyl-benzamide. (n.d.). PrepChem.com.

- Bhookya, S., Pochampally, J., Valeru, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43, 5645–5663.

- Synthesis method for benzamidine derivatives. (2017). Google Patents (CN106565541A).

- Benzamidine. (n.d.). Wikipedia.

- Benzamide-containing pharmaceutical compositions. (1997). Google Patents (AU700984B2).

- Steinebach, C., Lindner, S., Udeshi, N. D., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(11), 7624–7641.

- Al-Majed, A. A. (2009). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Journal of AOAC International, 92(1), 94-99.

- New Analytical Methods for Drugs Analysis A Comparative Study. (2018). University of Baghdad Digital Repository.

- Stability-Indicating Method for Determination of Tizanidine Hydrochloride in Pharmaceutical LC-CAD Method using Chemometric Approach. (2017). ResearchGate.

- Nimitha, M. H., et al. (2025). An In-Depth Review of Analytical Methods for Benidipine Hydrochloride and Telmisartan. World Journal of Pharmaceutical and Medical Research, 11(4), 201-206.

- Hrechukh, H., et al. (2024). Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. Chemical and Biological Technologies in Agriculture, 11(1), 1-11.

Sources

- 1. 4-tert-Butyl-benzamidine hydrochloride, CasNo.68284-01-5 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

- 2. 4-TERT-BUTYL-BENZAMIDINE HCL | 68284-01-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 6. goldbio.com [goldbio.com]

- 7. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 8. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 9. 4-TERT-BUTYL-BENZAMIDINE | 125772-42-1 [amp.chemicalbook.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-(tert-Butyl)benzimidamide hydrochloride molecular weight

An In-Depth Technical Guide to 4-(tert-Butyl)benzimidamide Hydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key benzamidine derivative with significant potential in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol, detail methods for its analytical characterization, and explore its primary applications as a pharmaceutical intermediate and a putative serine protease inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their discovery pipelines.

Section 1: Introduction to Benzamidine Derivatives in Drug Discovery

The benzamidine scaffold is a privileged structure in medicinal chemistry, primarily recognized for its ability to act as a reversible competitive inhibitor of serine proteases like trypsin and thrombin.[1][] These enzymes play critical roles in numerous physiological and pathological processes, including blood coagulation, digestion, and inflammation, making them prime targets for therapeutic intervention.[3] The parent compound, benzamidine, is widely used as a protease inhibitor in protein purification protocols to prevent the degradation of target proteins.[1][3]

The derivatization of the core benzamidine structure allows for the fine-tuning of its inhibitory potency, selectivity, and pharmacokinetic properties. The introduction of a bulky, lipophilic tert-butyl group at the 4-position of the phenyl ring, as in 4-(tert-Butyl)benzimidamide, is a strategic chemical modification. This group can enhance binding affinity through hydrophobic interactions within the S1 pocket of target proteases and can improve metabolic stability, distinguishing it from less substituted analogs.[4] Consequently, this compound serves as both a valuable research tool and a crucial building block, or intermediate, for the synthesis of more complex drug candidates.[5]

Section 2: Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research. This compound is typically supplied as a white to off-white solid. Its key properties are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 4-(tert-butyl)benzenecarboximidamide;hydrochloride | [6] |

| Synonyms | 4-tert-Butyl-benzamidine HCl | [7] |

| CAS Number | 68284-01-5 | [5][7] |

| Molecular Formula | C₁₁H₁₇ClN₂ | [6][8] (derived) |

| Molecular Weight | 212.72 g/mol | [6][8] (calculated) |

| Appearance | White to off-white powder/solid | [9] (typical) |

| Purity | ≥95% (typical) | [5] |

| Storage Conditions | Store in a dry, sealed place at 2-8°C | [][8] |

Note: The molecular weight is calculated by adding the molecular weight of the free base, 4-(tert-Butyl)benzamidine (176.26 g/mol ), to that of hydrogen chloride (36.46 g/mol ).[6][8]

Molecular Structure

Caption: Pinner synthesis workflow for the target compound.

Section 4: Analytical Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed. These methods provide a self-validating system confirming the successful synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), the spectrum should show characteristic peaks for the tert-butyl protons (a singlet at ~1.3 ppm integrating to 9H), aromatic protons (two doublets in the ~7.5-7.9 ppm region integrating to 4H), and broad singlets for the -NH₂ and -NH protons (variable chemical shift, typically >9 ppm), which will exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 11 unique carbon atoms, including the quaternary carbon and methyl carbons of the tert-butyl group, the four distinct aromatic carbons, and the amidine carbon (~165 ppm).

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 177.14.

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be developed to assess purity. The product should appear as a single major peak, and the purity is typically calculated as the peak area percentage.

Section 5: Applications in Pharmaceutical Research

The primary value of this compound in drug discovery lies in its dual role as a potential therapeutic agent itself and as a critical pharmaceutical intermediate.

As a Serine Protease Inhibitor

Drawing from the known pharmacology of benzamidine, this derivative is a potent candidate for the inhibition of serine proteases. [1][]The bulky and hydrophobic tert-butyl group is well-suited to occupy the S1 specificity pocket of trypsin-like proteases, which often have a preference for large hydrophobic or basic residues.

-

Mechanism of Action: The positively charged amidinium group forms strong electrostatic interactions and hydrogen bonds with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. The 4-tert-butylphenyl group then occupies the rest of the hydrophobic pocket, potentially conferring higher affinity and/or selectivity compared to the unsubstituted phenyl ring of benzamidine.

Hypothesized Mechanism of Action Diagram

Caption: Binding hypothesis in a trypsin-like protease pocket.

As a Pharmaceutical Intermediate

Perhaps its most common application is as a building block for more complex molecules. [5]The amidine group is a versatile functional handle that can participate in various chemical transformations to build heterocyclic ring systems (e.g., imidazoles, pyrimidines) that are common in drug molecules. Researchers can leverage this readily available starting material to synthesize libraries of compounds for screening against various therapeutic targets.

Section 6: Conclusion and Future Perspectives

This compound is more than just a catalog chemical; it is a strategically designed molecule with significant utility in modern drug discovery. Its well-defined physicochemical properties and straightforward synthesis make it an accessible tool for researchers. While its primary role is often as an intermediate, its potential as a selective serine protease inhibitor warrants further investigation. Future studies should focus on screening this compound against a panel of proteases to determine its inhibitory profile and on utilizing it in structure-based drug design to develop next-generation therapeutics for diseases involving aberrant protease activity.

References

- Title: 4-tert-Butyl-benzamidine hydrochloride CAS NO.68284-01-5 Source: LookChem URL:[Link]

- Title: Benzamidine Source: Wikipedia URL:[Link]

- Title: Synthesis method for benzamidine derivatives - CN106565541A Source: Google Patents URL

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 5. runhuichem.lookchem.com [runhuichem.lookchem.com]

- 6. 4-TERT-BUTYL-BENZAMIDINE | 125772-42-1 [amp.chemicalbook.com]

- 7. 4-TERT-BUTYL-BENZAMIDINE HCL | 68284-01-5 [chemicalbook.com]

- 8. CAS 125772-42-1 | 4-tert-Butyl-benzamidine - Synblock [synblock.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-(tert-Butyl)benzimidamide Hydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)benzimidamide hydrochloride, a substituted benzamidine derivative with significant potential in pharmaceutical research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical structure, proposes a viable synthetic route, and extrapolates its likely mechanism of action and biological activity based on well-understood principles of its chemical class. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and investigational applications of this compound, particularly in the context of serine protease inhibition. We will delve into its physicochemical properties, offer a detailed, albeit theoretical, protocol for its synthesis and characterization, and discuss its potential as an anti-inflammatory, anti-cancer, and anti-coagulant agent.

Introduction and Chemical Identity

This compound belongs to the benzamidine class of compounds, which are characterized by a benzene ring substituted with an amidine group (-C(=NH)NH2). The parent compound, benzamidine, is a well-established reversible competitive inhibitor of trypsin and other serine proteases. The introduction of a tert-butyl group at the 4-position of the benzene ring is anticipated to significantly influence the molecule's physicochemical properties and biological activity, primarily by increasing its hydrophobicity. This modification can enhance its interaction with the S1 binding pocket of certain serine proteases, potentially leading to increased potency and selectivity.

This compound is primarily available as its hydrochloride salt to improve its stability and solubility in aqueous media. It is recognized as a valuable pharmaceutical intermediate.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 68284-01-5 | [2][3][4] |

| Molecular Formula | C11H17ClN2 | [4][5] |

| Molecular Weight | 212.72 g/mol | [3][5] |

| IUPAC Name | 4-(tert-butyl)benzenecarboximidamide;hydrochloride | N/A |

| Appearance | White to off-white solid (predicted) | [6] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Soluble in water and ethanol (predicted) | [7] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Molecular Structure and Characterization

The chemical structure of this compound consists of a central benzene ring with a tert-butyl group at the para position and an amidinium group. The positive charge of the hydrochloride salt is delocalized across the amidinium moiety.

Caption: Chemical structure of this compound.

Proposed Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.3-1.5 ppm. The aromatic protons will likely appear as two doublets in the range of 7.4-7.8 ppm, characteristic of a para-substituted benzene ring. The protons of the amidinium group are expected to be broad singlets, and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around 35 ppm and a signal for the methyl carbons around 31 ppm. The aromatic carbons will have distinct signals, with the carbon attached to the amidinium group being the most downfield. The amidinium carbon itself is expected to appear in the range of 160-170 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the amidinium group in the region of 3100-3400 cm⁻¹. A strong C=N stretching band is expected around 1650 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C11H16N2) at m/z 176.13.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-tert-butylbenzonitrile. This multi-step synthesis involves the formation of an intermediate benzamidoxime, followed by its reduction to the final product.[9]

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-tert-Butylbenzamidoxime

This step involves the reaction of 4-tert-butylbenzonitrile with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

4-tert-Butylbenzonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium carbonate (1.5 eq)

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-tert-butylbenzonitrile in ethanol, add hydroxylamine hydrochloride and sodium carbonate.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-tert-butylbenzamidoxime.

Step 2: Reduction of 4-tert-Butylbenzamidoxime to 4-(tert-Butyl)benzimidamide

The intermediate amidoxime is then reduced to the corresponding amidine.

Materials:

-

4-tert-Butylbenzamidoxime (1.0 eq)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve 4-tert-butylbenzamidoxime in ethanol in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(tert-butyl)benzimidamide.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt.

Materials:

-

Crude 4-(tert-butyl)benzimidamide

-

Ethanol

-

Concentrated Hydrochloric acid or HCl gas in a suitable solvent

Procedure:

-

Dissolve the crude 4-(tert-butyl)benzimidamide in a minimal amount of ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Mechanism of Action and Biological Activity

Benzamidine and its derivatives are classic examples of competitive inhibitors of serine proteases.[10][11] The mechanism of inhibition involves the binding of the positively charged amidinium group to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction mimics the binding of the natural arginine or lysine substrates.

Caption: Proposed mechanism of serine protease inhibition.

The presence of the bulky and hydrophobic tert-butyl group at the 4-position is expected to provide additional van der Waals interactions within the S1 pocket, which is often lined with hydrophobic residues. This could lead to a higher binding affinity and potentially altered selectivity compared to the parent benzamidine. A study on substituted benzamidines showed that the hydrophobicity of the substituent plays a crucial role in the inhibition of thrombin.[12]

Based on its structural similarity to other known inhibitors, this compound is predicted to be an inhibitor of a range of serine proteases, including:

-

Trypsin: A digestive enzyme.

-

Thrombin: A key enzyme in the blood coagulation cascade.

-

Plasmin: An enzyme involved in fibrinolysis.

-

Factor Xa: Another critical enzyme in the coagulation cascade.

The potential anti-inflammatory and anti-cancer activities reported by a commercial supplier could be linked to the inhibition of specific proteases that are overexpressed or hyperactive in these disease states.[3] However, a lack of published biological data necessitates experimental validation of these claims.

Proposed Analytical Methods

To ensure the quality and purity of this compound, a robust analytical method is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector would be a suitable approach for routine analysis.

Proposed RP-HPLC Method

Table 2: Proposed RP-HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Method Rationale:

A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The gradient elution with acetonitrile and water will allow for the effective separation of the target compound from potential impurities and starting materials. The addition of trifluoroacetic acid to the mobile phase helps to improve peak shape and resolution by ion-pairing with the amidinium group. UV detection at 254 nm is suitable for aromatic compounds. This proposed method would require validation according to ICH guidelines to establish its linearity, accuracy, precision, and robustness.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the closely related benzamidine hydrochloride can be used as a guide.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a promising molecule for researchers in drug discovery and development. Its structural features suggest it is a potent inhibitor of serine proteases, with potential applications in treating a variety of diseases. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and its likely mechanism of action.

However, it is crucial to emphasize that much of the information presented is based on extrapolation from related compounds due to the limited availability of specific experimental data. Future research should focus on:

-

Detailed Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Biological Evaluation: Screening this compound against a panel of serine proteases to determine its inhibitory profile (Ki and IC50 values).

-

In Vitro and In Vivo Studies: Investigating its efficacy in relevant cell-based and animal models of disease to validate its potential as a therapeutic agent.

This foundational guide is intended to stimulate further investigation into this intriguing compound, which holds the potential to become a valuable tool for both basic research and the development of novel therapeutics.

References

- Benzamidine hydrochloride. (2025, August 20). Chemsrc.

- Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.

- Cas 68284-01-5,4-TERT-BUTYL-BENZAMIDINE HCL. (n.d.). LookChem.

- 68284-01-5 | 4-Tert-butyl-benzamidine hydrochloride. (n.d.). Capot Chemical.

- Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585.

- N-(tert-Butyl)-4-methoxybenzamide. (2017). The Royal Society of Chemistry.

- Synthesis of 4-bromo-N-tert-butyl-benzamide. (n.d.). PrepChem.com.

- 4-tert-Butyl-benzamidine hydrochloride CAS NO.68284-01-5. (n.d.). LookChem.

- Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1446-1463.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.

- Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., ... & Stroud, R. M. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16879-16887.

- Martin, G., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 988391.

- tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. (n.d.). PubChem.

- Kumar, A., Singh, A., & Sharma, P. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 6392-6392.

- Synthesis method for benzamidine derivatives. (2017). Google Patents.

- Benzamidine. (n.d.). PubChem.

- Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (2010). Google Patents.

- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.

- 4-tert-Butylbenzamidoxime. (n.d.). PubChem.

- Benzamidine. (n.d.). PubChem.

- Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020). ResearchGate.

Sources

- 1. 4-tert-Butyl-benzamidine hydrochloride, CasNo.68284-01-5 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

- 2. 4-TERT-BUTYL-BENZAMIDINE HCL | 68284-01-5 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 68284-01-5 | 4-Tert-butyl-benzamidine hydrochloride - Capot Chemical [capotchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-tert-Butylbenzamidoxime | C11H16N2O | CID 5939216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. rsc.org [rsc.org]

- 9. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 10. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tis.wu.ac.th [tis.wu.ac.th]

An In-depth Technical Guide to the Physical Properties of 4-(tert-Butyl)benzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of 4-(tert-Butyl)benzimidamide hydrochloride. As a crucial building block in medicinal chemistry and drug discovery, a thorough understanding of its physical characteristics is paramount for its effective application in research and development. This document synthesizes available data with established scientific principles to offer a detailed technical profile of this compound.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of 4-(tert-Butyl)benzimidamide. The presence of the bulky tert-butyl group on the phenyl ring significantly influences its steric and electronic properties, which in turn affect its physical characteristics and reactivity.

Molecular Details:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 68284-01-5 | [1][2] |

| Molecular Formula | C₁₁H₁₇ClN₂ | Inferred from free base |

| Molecular Weight | 212.72 g/mol | Calculated from free base |

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physical Properties

While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on structurally related compounds and general chemical principles.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Appearance | White to off-white crystalline solid | Based on related benzamidine salts.[3][4] |

| Melting Point | Expected to be a relatively high-melting solid (>150 °C) | Hydrochloride salts of organic bases are typically crystalline solids with well-defined melting points. For comparison, benzamidine hydrochloride has a melting point of approximately 161-163°C.[5] |

| Solubility | Soluble in water and lower alcohols (methanol, ethanol). Limited solubility in non-polar organic solvents. | The hydrochloride salt form increases aqueous solubility. Benzamidine hydrochloride is soluble in water, ethanol, DMSO, and DMF.[3][4][6] |

| Purity | Commercially available with purities of ≥95%.[2] | Supplier data. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | General recommendation for hydrochloride salts to prevent hydrolysis and degradation. |

Synthetic Approach: From Benzonitrile to Benzimidamide

The most common and direct route to synthesize this compound is from the corresponding nitrile, 4-(tert-butyl)benzonitrile. This transformation can be achieved via the Pinner reaction or by reaction with ammonia and a catalyst.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

A plausible synthetic protocol, adapted from general procedures for benzamidine synthesis, is as follows:[5][7]

-

Reaction Setup: In a high-pressure autoclave, combine 4-(tert-butyl)benzonitrile (1 equivalent), ammonium chloride (4 equivalents), and liquid ammonia (18 equivalents).

-

Reaction Conditions: Seal the autoclave and heat the mixture to 150°C for 18 hours. The internal pressure will range between 1300-6500 psig.

-

Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia.

-

Extraction: Extract the reaction mixture with a non-polar solvent like diethyl ether to remove any unreacted 4-(tert-butyl)benzonitrile.

-

Purification: Extract the remaining solid with a hot polar solvent such as acetonitrile or ethanol to separate the desired product from unreacted ammonium chloride.

-

Isolation: Concentrate the ethanol or acetonitrile extract under reduced pressure to yield the crude this compound.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the tert-butyl group, and the amine protons.

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the ortho and meta protons on the para-substituted benzene ring.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.

-

Amine Protons: Broad signals that may be exchangeable with D₂O, typically appearing in the downfield region.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including a quaternary carbon attached to the tert-butyl group and a quaternary carbon of the imidamide group.

-

tert-Butyl Carbons: A signal for the quaternary carbon and a signal for the methyl carbons.

-

Imidamide Carbon: A signal in the downfield region (δ ~165 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[1][8]

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine groups.

-

C=N Stretching: A strong absorption band around 1650 cm⁻¹ due to the carbon-nitrogen double bond of the imidamide group.

-

Aromatic C-H Stretching: A sharp peak just above 3000 cm⁻¹.[1]

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.[1]

-

C-H Bending (tert-Butyl): Characteristic bending vibrations for the methyl groups.

Experimental Determination of Physical Properties

For definitive characterization, the following experimental protocols are recommended.

Melting Point Determination

Caption: Standard workflow for melting point determination.

Protocol:

-

Ensure the sample of this compound is completely dry.

-

Load a small amount of the crystalline solid into a capillary tube, sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a steady rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Protocol for Qualitative Solubility:

-

To a series of small test tubes, add approximately 10 mg of this compound.

-

Add 1 mL of a selected solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) to each test tube.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a set period.

-

Visually observe and record whether the solid dissolves completely, partially, or not at all.

Protocol for Quantitative Solubility (Gravimetric Method):

-

Prepare saturated solutions of this compound in various solvents at a constant temperature by adding an excess of the solid to a known volume of the solvent and stirring until equilibrium is reached.

-

Carefully filter a known volume of the saturated solution to remove any undissolved solid.

-

Evaporate the solvent from the filtered solution to dryness.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mol/L.

Conclusion

This compound is a valuable research chemical with physical properties that make it suitable for a range of applications in synthetic and medicinal chemistry. While specific experimental data is not extensively documented, its properties can be reliably predicted based on its chemical structure and comparison with related compounds. The experimental protocols outlined in this guide provide a framework for the precise determination of its physical characteristics, which is essential for its effective use in drug development and scientific research.

References

- University of California, Los Angeles.

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

- LookChem. 4-tert-Butyl-benzamidine hydrochloride CAS NO.68284-01-5. [Link]

- Google Patents.

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

- YouTube.

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. spectrabase.com [spectrabase.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Foreword: The Strategic Importance of Substituted Benzamidines

An In-depth Technical Guide to 4-(tert-Butyl)benzimidamide Hydrochloride

In the landscape of modern drug discovery, the benzamidine scaffold represents a privileged structural motif. Its inherent ability to mimic the guanidinium group of arginine allows it to function as a potent and reversible competitive inhibitor of serine proteases like trypsin, thrombin, and plasmin.[1][][3] This inhibitory action is fundamental to developing therapeutics for a range of disorders, from thrombosis to pancreatitis.[] The strategic introduction of substituents onto the benzene ring allows for the fine-tuning of physicochemical and pharmacological properties. The this compound variant is a case in point. The bulky, lipophilic tert-butyl group at the para position can significantly alter target protein interactions, membrane permeability, and metabolic stability compared to the parent compound. This guide provides an in-depth technical overview of its core chemical properties, synthesis, characterization, and safe handling, designed for the research scientist and drug development professional.

Core Chemical & Physical Properties

This compound is the salt form of the parent amidine, which enhances its stability and aqueous solubility for experimental applications. Its core properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | 4-(1,1-dimethylethyl)benzenecarboximidamide hydrochloride | [5] |

| CAS Number | 68284-01-5 | [4][5][6] |

| Molecular Formula | C₁₁H₁₆N₂ · HCl | [5] |

| Molecular Weight | 212.72 g/mol | [] |

| Appearance | Typically a white to off-white crystalline solid or powder. | [8][9] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [10][11] |

Synthesis Pathway: The Pinner Reaction

The most direct and classical route to synthesizing aryl amidines is the Pinner reaction.[12][13] This two-step acid-catalyzed process converts a nitrile into the desired amidine hydrochloride.[14] The causality behind this choice of methodology lies in its reliability and the commercial availability of the starting material, 4-(tert-butyl)benzonitrile.

Mechanism: The reaction proceeds via the formation of a highly reactive intermediate known as a Pinner salt (an imidate hydrochloride).[13][15]

-

Protonation & Nucleophilic Attack: Anhydrous hydrogen chloride gas protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. A molecule of alcohol (e.g., ethanol) then acts as a nucleophile, attacking this carbon.[15]

-

Pinner Salt Formation: The resulting intermediate is the stable ethyl 4-(tert-butyl)benzimidate hydrochloride salt.

-

Ammonolysis: The Pinner salt is then treated with ammonia. The more nucleophilic ammonia displaces the ethoxy group to form the final protonated amidine, with ammonium chloride precipitating from the reaction.

Caption: High-level workflow for the synthesis of 4-(tert-Butyl)benzimidamide HCl.

Detailed Experimental Protocol: Synthesis

Trustworthiness in synthesis is achieved by ensuring anhydrous conditions to prevent the primary side reaction: hydrolysis of the Pinner salt intermediate to the corresponding ethyl ester.

Materials:

-

4-(tert-Butyl)benzonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride gas

-

Ammonia gas

Procedure:

-

Pinner Salt Formation:

-

Dissolve 4-(tert-butyl)benzonitrile (1 eq.) in anhydrous ethanol (approx. 2-3 M concentration) in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath. The low temperature is crucial as it prevents the thermodynamically unstable Pinner salt from rearranging into an amide.[13]

-

Bubble dry hydrogen chloride gas through the stirred solution for 3-4 hours, ensuring the solution remains saturated.

-

Seal the flask and allow it to stand at 0-4°C for 24-48 hours. The Pinner salt will typically precipitate as a white solid.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

-

-

Ammonolysis to Amidine Hydrochloride:

-

Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.

-

Suspend the dried Pinner salt (1 eq.) in the cold ethanolic ammonia solution.

-

Stir the mixture at room temperature for 3-5 hours.[9] The reaction progress can be monitored by the disappearance of the solid Pinner salt and the formation of a finer precipitate of ammonium chloride.

-

Filter the reaction mixture to remove the ammonium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and add diethyl ether until turbidity persists. Allow to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Spectroscopic Characterization

Confirming the identity and purity of the final compound is paramount. The following are the expected spectroscopic signatures based on the structure and data from analogous compounds.[16][17][18]

| Technique | Expected Features |

| ¹H NMR | ~9.0-9.5 ppm (broad s, 2H, -NH₂)~7.8 ppm (d, 2H, Ar-H ortho to C=N)~7.6 ppm (d, 2H, Ar-H meta to C=N)~1.35 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | ~168 ppm (C=N)~158 ppm (Ar-C para to C=N)~128 ppm (Ar-CH)~126 ppm (Ar-CH)~125 ppm (Ar-C ipso to C=N)~35 ppm (Ar-C(CH₃)₃)~31 ppm (Ar-C(CH₃)₃) |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch, broad)~1650 (C=N stretch)~1610, 1500 (C=C aromatic stretch)~830 (para-disubstituted C-H bend) |

| Mass Spec (ESI+) | m/z = 177.14 [M+H]⁺ (for the free base C₁₁H₁₆N₂) |

Causality in Spectral Interpretation:

-

¹H NMR: The tert-butyl group's nine protons are chemically equivalent, resulting in a strong singlet signal. The para-substitution on the benzene ring creates an AA'BB' system, appearing as two distinct doublets. The acidic N-H protons are often broad and may exchange with trace D₂O.

-

¹³C NMR: The carbon of the C=N group is significantly deshielded, appearing far downfield. The quaternary carbon of the tert-butyl group and the ipso-carbon attached to the amidine are also characteristic.

-

FT-IR: The most prominent features are the broad N-H stretches and the strong C=N stretching vibration, which is characteristic of the amidine functional group.

-

Mass Spectrometry: In positive ion mode electrospray ionization (ESI+), the molecule will readily accept a proton to form the [M+H]⁺ ion corresponding to the molecular weight of the free base (176.26 g/mol ).[11] A characteristic fragmentation pattern in mass spectrometry involves the loss of a tert-butyl radical, leading to an abundant ion at [M-57].[19]

Applications in Drug Discovery & Research

The primary utility of this compound in a research context is as a serine protease inhibitor .[1][20]

-

Enzyme Inhibition Studies: It serves as a valuable tool compound to probe the active sites of trypsin-like enzymes. The positively charged amidinium group forms strong ionic and hydrogen bonds with the catalytic aspartate residue (Asp189) in the S1 pocket of these enzymes. The 4-tert-butyl group will occupy and interact with the surrounding hydrophobic regions of the binding pocket, potentially conferring selectivity and increased potency compared to unsubstituted benzamidine.

-

Protein Crystallography: Like its parent compound, it can be used as a ligand to stabilize protease structures during crystallization, preventing autolysis and facilitating high-resolution structural studies.[1]

-

Synthetic Building Block: The amidine functionality is a versatile synthon. It can be used in the construction of various heterocyclic systems, such as imidazoles, which are common in medicinal chemistry.[1]

Caption: Logical diagram of inhibitor binding in a serine protease S1 pocket.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The safety profile is expected to be similar to that of benzamidine hydrochloride.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[10][21][22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[10] Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[23]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][21] The compound may be moisture-sensitive.

References

- Wikipedia. Pinner reaction. [Link]

- J&K Scientific. Pinner Reaction. [Link]

- NROChemistry. Pinner Reaction. [Link]

- SynArchive. Pinner Reaction. [Link]

- Fisher Scientific.

- Royal Society of Chemistry.

- PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]

- Royal Society of Chemistry.

- LookChem. 4-tert-Butyl-benzamidine hydrochloride CAS NO.68284-01-5. [Link]

- ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

- Wikipedia. Benzamidine. [Link]

- Google Patents.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- NIST. WebBook - Benzamide, N-(1,1-dimethylethyl)-. [Link]

- Quilliam, M. A. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.

- Google Patents. AU700984B2 - Benzamide-containing pharmaceutical compositions.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

- NIST. WebBook - Benzamide. [Link]

- CDN. Infrared Spectroscopy. [Link]

- PubChem. N-t-Butylbenzamide. [Link]

- PubChem. Benzamidine. [Link]

- PubChem. 4-tert-Butylbenzenesulfonamide. [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. 4-TERT-BUTYL-BENZAMIDINE HCL | 68284-01-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 4-tert-Butyl-benzamidine hydrochloride, CasNo.68284-01-5 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. CAS 125772-42-1 | 4-tert-Butyl-benzamidine - Synblock [synblock.com]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. synarchive.com [synarchive.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. CAS 1670-14-0: Benzamidine, hydrochloride | CymitQuimica [cymitquimica.com]

- 21. fishersci.com [fishersci.com]

- 22. 4-TERT-BUTYL-BENZAMIDINE | 125772-42-1 [amp.chemicalbook.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 4-(tert-Butyl)benzimidamide Hydrochloride from 4-tert-Butylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(tert-Butyl)benzimidamide hydrochloride from 4-tert-butylbenzonitrile. The primary focus of this document is the Pinner reaction, a classic and reliable method for the preparation of amidines. This guide will delve into the mechanistic underpinnings of the Pinner reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary safety precautions and characterization techniques for the successful synthesis and verification of the target compound. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic synthesis with the knowledge to confidently and safely execute this important chemical transformation.

Introduction

Benzamidine derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including serine protease inhibition. The 4-tert-butyl substituent is a common feature in pharmaceutical agents, often introduced to enhance metabolic stability and potency. The synthesis of this compound, therefore, represents a key step in the development of novel therapeutics. The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly relevant and versatile method for the conversion of nitriles to amidines.[1][2] This guide will provide an in-depth exploration of this reaction in the context of synthesizing the title compound.

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[1][3] This intermediate is then typically treated with ammonia or an amine to yield the desired amidine.[3] The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[1]

The mechanism of the Pinner reaction can be broken down into the following key steps:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation activates the nitrile carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Alcohol: An alcohol, in this case, ethanol, acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.

-

Formation of the Pinner Salt: The resulting intermediate undergoes a proton transfer to form the stable imino ester hydrochloride, or Pinner salt.

-

Ammonolysis: The Pinner salt is then treated with a source of ammonia, which displaces the ethoxy group to form the final amidine hydrochloride.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-tert-Butylbenzonitrile | ≥98% | Commercially Available |

| Anhydrous Ethanol | 200 proof | Commercially Available |

| Anhydrous Hydrogen Chloride | Gas | Commercially Available |

| Anhydrous Diethyl Ether | ACS Grade | Commercially Available |

| Ammonia | Gas or solution in ethanol | Commercially Available |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube (filled with calcium chloride)

-

Ice bath

-

Pressure-equalizing dropping funnel

-

Condenser

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure

Step 1: Preparation of Ethanolic HCl

-

Caution: Anhydrous hydrogen chloride is a corrosive and toxic gas. This procedure must be performed in a well-ventilated fume hood.

-

Cool a known volume of anhydrous ethanol in an ice bath.

-

Slowly bubble anhydrous HCl gas through the cold ethanol until the desired concentration (typically 15-20% w/w) is reached. The mass of the solution should be monitored to determine the amount of HCl dissolved.

Step 2: Formation of the Pinner Salt

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-tert-butylbenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the previously prepared cold ethanolic HCl solution (1.5-2 equivalents of HCl) to the stirred nitrile solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 12-24 hours. The Pinner salt will typically precipitate as a white solid.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting nitrile.

Step 3: Ammonolysis to this compound

-

To the cold suspension of the Pinner salt, add a solution of ammonia in ethanol (3-5 equivalents) dropwise, ensuring the temperature remains below 10 °C. Alternatively, anhydrous ammonia gas can be bubbled through the reaction mixture.

-

After the addition of ammonia, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

The reaction mixture will contain the desired product and ammonium chloride as a byproduct.

Step 4: Isolation and Purification

-

Filter the reaction mixture through a Büchner funnel to collect the solid precipitate.

-

Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The collected solid is a mixture of this compound and ammonium chloride.

-

To separate the product from ammonium chloride, the solid can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Ammonium chloride is significantly less soluble in ethanol than the product.

-

Alternatively, the crude solid can be suspended in a minimal amount of cold ethanol, in which the product is more soluble than ammonium chloride, followed by filtration to remove the inorganic salt. The filtrate can then be concentrated under reduced pressure to yield the purified product.

-

Dry the purified this compound under vacuum to obtain a white crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.5-7.8 ppm), and the amidinium protons (broad singlets, variable chemical shift depending on solvent and concentration). |

| ¹³C NMR | The carbon NMR spectrum should display signals for the tert-butyl carbons, the aromatic carbons, and the amidinium carbon (~165-170 ppm). |

| FT-IR | The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base of the product. |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be performed with appropriate safety precautions.

-

4-tert-Butylbenzonitrile: This compound is harmful if swallowed or in contact with skin. It also causes serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Anhydrous Hydrogen Chloride: HCl gas is extremely corrosive to the respiratory tract, eyes, and skin. It must be handled in a well-ventilated fume hood. Ensure that all glassware is dry, as the reaction with water is highly exothermic.

-

Anhydrous Ethanol: Ethanol is a flammable liquid. Keep it away from ignition sources.

-

General Precautions: It is crucial to work in a well-ventilated area and to have access to safety equipment such as a safety shower and an eyewash station.

Conclusion

The Pinner reaction provides an effective and reliable method for the synthesis of this compound from 4-tert-butylbenzonitrile. By carefully controlling the reaction conditions, particularly the exclusion of moisture and temperature, high yields of the desired product can be achieved. This in-depth guide has outlined the key mechanistic considerations, a detailed experimental protocol, and essential safety and characterization information to support researchers in the successful synthesis of this valuable building block for drug discovery and development.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

- Name Reaction Organization. (n.d.). Pinner Reaction.

Sources

The In-Depth Technical Guide to 4-(tert-Butyl)benzimidamide Hydrochloride: A Potent Serine Protease Inhibitor

This guide provides a comprehensive technical overview of the mechanism of action for 4-(tert-Butyl)benzimidamide hydrochloride, a competitive inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical principles with specific quantitative data to elucidate the inhibitory properties of this compound.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and apoptosis. Their activity is tightly regulated, and dysregulation is implicated in numerous pathological conditions, including pancreatitis, thrombosis, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a cornerstone of therapeutic research.

This compound belongs to the well-established class of benzamidine-based inhibitors, which are known for their reversible and competitive inhibition of trypsin-like serine proteases. The core benzamidine structure acts as a mimic of the side chains of arginine and lysine, the natural substrates for these enzymes. This guide will delve into the specific mechanistic contributions of the 4-tert-butyl substituent and provide a detailed understanding of the compound's inhibitory action.

Core Mechanism of Action: Competitive Inhibition at the Active Site

The fundamental mechanism of action for this compound is reversible, competitive inhibition . This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

The Role of the Benzamidine Moiety

The positively charged amidinium group of the benzamidine core is the primary driver of its interaction with the active site of trypsin-like serine proteases. This cationic group forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction is a key determinant of the inhibitor's affinity and specificity.

Contribution of the 4-tert-Butyl Group to Binding Affinity

The presence of the tert-butyl group at the 4-position of the benzene ring significantly influences the inhibitory potency of the molecule. A study on the inhibition of four human serine proteases by a series of substituted benzamidines revealed that the hydrophobicity of the substituent plays a crucial role in the interaction with thrombin[1]. For trypsin, the interaction is more complex and is dependent on both molar refractivity and molecular weight[1].

The bulky and hydrophobic tert-butyl group can engage in favorable van der Waals interactions with hydrophobic residues lining the entrance of the S1 pocket, thereby enhancing the overall binding affinity of the inhibitor. This is supported by structure-activity relationship studies on benzamidine derivatives, which have consistently shown that substitutions at the para-position can modulate inhibitory activity.

The following diagram illustrates the competitive inhibition mechanism:

Caption: Competitive inhibition of a serine protease by 4-(tert-Butyl)benzimidamide.

Quantitative Analysis of Inhibitory Potency

The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the maximal rate of the enzyme-catalyzed reaction by half. A lower Kᵢ value indicates a more potent inhibitor.

A key study determined the inhibition constant of 4-tert-butyl-benzamidine for bovine pancreatic trypsin.

| Compound | Enzyme | Kᵢ (M) |

| 4-tert-butyl-benzamidine | Bovine Pancreatic Trypsin | 1.80 x 10⁻⁵ |

This quantitative data confirms that 4-(tert-Butyl)benzimidamide is a potent inhibitor of trypsin. The tert-butyl substitution provides a significant increase in potency compared to the parent benzamidine molecule in some contexts, highlighting the importance of the hydrophobic interaction in the S1 pocket.

Structure-Activity Relationship (SAR)

The inhibitory activity of benzamidine derivatives is highly dependent on the nature and position of the substituents on the benzene ring.

-

Para-Substitution: As demonstrated by 4-(tert-Butyl)benzimidamide, substitution at the para-position is generally well-tolerated and can be exploited to enhance binding affinity through interactions with the regions surrounding the S1 pocket.

-

Hydrophobicity: For enzymes like thrombin, the hydrophobicity of the para-substituent is a key determinant of inhibitory potency[1]. The bulky, non-polar tert-butyl group favorably contributes to this property.

-

Size and Shape: The size and shape of the substituent are also critical. The tetrahedral geometry of the tert-butyl group allows for a snug fit into the hydrophobic pocket of some serine proteases.

The following diagram illustrates the key structural features of 4-(tert-Butyl)benzimidamide and their roles in binding to the active site of a trypsin-like serine protease.

Caption: Key interactions of 4-(tert-Butyl)benzimidamide within the active site.

Experimental Protocols for Characterizing Inhibitory Activity

The following is a generalized protocol for determining the Kᵢ of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

Materials

-

Serine protease (e.g., TPCK-treated bovine pancreatic trypsin)

-

This compound

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

96-well microplate

-

Microplate reader

Experimental Workflow

-

Prepare Stock Solutions:

-

Dissolve the serine protease in cold, dilute HCl (e.g., 1 mM) to the desired concentration.

-

Dissolve this compound in the assay buffer to create a high-concentration stock solution.

-

Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.

-

-

Perform Serial Dilutions:

-

Create a series of dilutions of the this compound stock solution in the assay buffer.

-

-

Set up the Assay Plate:

-

In each well of the 96-well plate, add a fixed volume of the assay buffer.

-

Add a fixed volume of the serine protease solution to each well (except for the blank).

-

Add varying concentrations of the this compound dilutions to the appropriate wells.

-

Include control wells with no inhibitor.

-

-

Initiate the Reaction:

-

Add a fixed volume of the chromogenic substrate solution to each well to start the reaction.

-

-

Monitor the Reaction:

-

Immediately place the microplate in a reader set to the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline from BApNA).

-

Measure the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the competitive inhibition and determine the apparent Kₘ in the presence of the inhibitor.

-

Calculate the Kᵢ using the appropriate equations for competitive inhibition.

-

The following diagram outlines the experimental workflow:

Sources

The Unseen Workhorse: A Technical Guide to 4-(tert-Butyl)benzimidamide Hydrochloride as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases represent one of the largest and most functionally diverse enzyme families, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and apoptosis. Their dysregulation is implicated in a host of pathological conditions, making them prime targets for therapeutic intervention. Within the armamentarium of tools to study and modulate these enzymes, small molecule inhibitors are indispensable. This technical guide provides an in-depth exploration of 4-(tert-Butyl)benzimidamide hydrochloride, a potent and structurally insightful competitive inhibitor of trypsin-like serine proteases. We will delve into its mechanism of action, structure-activity relationships, and practical applications in research and drug discovery, supported by detailed experimental protocols and quantitative data. This guide is intended to serve as a comprehensive resource for scientists seeking to leverage this compound in their exploration of serine protease biology and the development of novel therapeutics.

Introduction: The Significance of Serine Protease Inhibition

The catalytic activity of serine proteases is tightly regulated in vivo. Uncontrolled proteolysis can lead to a cascade of events culminating in tissue damage, inflammation, and disease progression. Consequently, the development of selective and potent inhibitors is a cornerstone of both basic research and pharmaceutical development. These inhibitors serve two primary purposes: as tool compounds to elucidate the specific roles of individual proteases in complex biological systems and as lead structures for the development of new drugs targeting diseases such as thrombosis, cancer, and inflammatory disorders.

This compound belongs to the well-established class of benzamidine-based serine protease inhibitors. The parent molecule, benzamidine, is a known competitive inhibitor that mimics the side chains of arginine and lysine, the canonical substrates for trypsin-like serine proteases. The addition of a bulky, hydrophobic tert-butyl group at the 4-position of the benzene ring significantly influences its inhibitory profile, providing a valuable case study in structure-activity relationships and rational inhibitor design.

Mechanism of Action: A Tale of Competitive Inhibition

This compound functions as a competitive inhibitor . This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

The key to its inhibitory activity lies in the structural mimicry of the natural substrates of trypsin-like serine proteases. The positively charged amidinium group of the inhibitor is drawn to the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This electrostatic interaction anchors the inhibitor within the active site.